Aloin-A

Description

Historical Trajectories in Aloinum Academic Inquiry

The use of aloe latex, which contains aloin (B1665253), dates back to ancient times for its medicinal properties. wikipedia.org However, the formal academic inquiry into its chemical constituents began much later. The isolation of aloin from various Aloe species was reported in the early 20th century, with significant contributions from researchers like Léger in 1916 and 1918. drugfuture.com These early studies focused on the extraction and basic characterization of the compound. For decades, aloin was primarily recognized for its potent laxative effects, a property attributed to its stimulation of peristaltic contractions in the colon. wikipedia.orgnih.gov Before World War II, it was a common component in laxative preparations. nih.gov In 2002, the U.S. Food and Drug Administration (FDA) ruled that aloe laxatives were no longer generally recognized as safe and effective for over-the-counter use due to a lack of sufficient safety data. wikipedia.org

Evolution of Research Paradigms for Aloinum

The methods for studying aloin have evolved significantly over time, moving from basic chemical isolation to sophisticated analytical techniques. Early research relied on classical methods of extraction and crystallization to isolate aloin. drugfuture.com The 20th century saw the development of various analytical methods for the determination of aloin content, including colorimetry and fluorometry. phmethods.net

The advent of modern chromatography revolutionized aloin research. High-Performance Liquid Chromatography (HPLC) has become the cornerstone for the separation, identification, and quantification of aloin A and B in aloe products. phmethods.netunito.itscirp.org Various HPLC methods have been developed and validated for the quality control of rhubarb-based medicines and other herbal products containing aloin. scirp.org Other advanced techniques such as two-dimensional liquid phase chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and capillary electrophoresis have also been employed for more sensitive and specific analyses. phmethods.netscirp.org These methods have enabled precise quantification of aloin in different parts of the Aloe plant and in various commercial products. scirp.orgnih.gov

Contemporary Academic Significance of Aloinum Studies

In recent years, the academic interest in aloin has shifted from its laxative properties to its broader pharmacological potential. It is now investigated for a range of biological activities, making it a significant compound in phytochemical and biomedical research. nih.gov

Current research is actively exploring the following areas:

Anticancer and Antioxidant Properties: Studies have investigated the antioxidant effects of aloin and its potential to inhibit the growth of certain cancer cells. nih.govnih.gov Research suggests that aloin may induce cell cycle arrest and apoptosis in various human cancer cell lines. nih.gov

Anti-inflammatory and Immunomodulatory Effects: Aloin has demonstrated anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide and prostaglandin (B15479496) E2. nih.govresearchgate.net It is also studied for its potential to modulate the immune system. researchgate.net

Neuroprotective Potential: There is growing interest in the neuroprotective effects of aloin, with studies exploring its ability to improve cognitive function and protect against neuronal cell death in preclinical models. nih.govresearchgate.net

Biomarker for Quality Control: Aloin serves as a crucial biological marker for the standardization and quality control of Aloe vera extracts and products. wisdomlib.org Its concentration can vary depending on the species, leaf age, and processing methods. nih.govnih.gov

Metabolism by Gut Microbiota: Research has shown that aloin is a prodrug that is metabolized by intestinal bacteria into the active compound aloe-emodin (B1665711) anthrone (B1665570). nih.gov This interaction with the gut microbiome is a key area of ongoing investigation. researchgate.net

Interactive Data Tables

Table 1: Chemical Properties of Aloin

| Property | Value | Source |

| Molecular Formula | C21H22O9 | nih.govdrugfuture.com |

| Molecular Weight | 418.39 g/mol | nih.govdrugfuture.com |

| Appearance | Yellow-brown crystals | wikipedia.orgdrugfuture.com |

| Melting Point | 148-149 °C | drugfuture.com |

| Solubility in Water | 1.8% at 18°C | drugfuture.com |

Table 2: Summary of Key Research Findings on Aloin

| Research Area | Key Finding | Reference |

| Historical Use | Primarily used as a stimulant-laxative. | wikipedia.org |

| FDA Status | No longer recognized as safe and effective for over-the-counter laxative use in the U.S. as of 2002. | wikipedia.org |

| Analytical Methods | HPLC is the most common method for quantification. | phmethods.netresearchgate.net |

| Anticancer Activity | Inhibits tumor angiogenesis and growth by blocking STAT3 activation. | nih.gov |

| Anti-inflammatory Activity | Reduces the expression of nitric oxide synthase and cyclooxygenase-2 mRNA. | nih.gov |

| Neuroprotection | Activates the PI3K/Akt signaling pathway, promoting cell survival. | nih.gov |

| Metabolism | Converted to aloe-emodin anthrone by intestinal bacteria. | nih.gov |

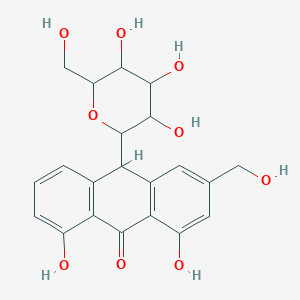

Structure

2D Structure

Properties

IUPAC Name |

1,8-dihydroxy-3-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHJQYHRLPMKHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859643 | |

| Record name | 1,5-Anhydro-1-[4,5-dihydroxy-2-(hydroxymethyl)-10-oxo-9,10-dihydroanthracen-9-yl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aloin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73649-93-1, 20226-90-8, 8015-61-0, 5133-19-7 | |

| Record name | (10R)-10-D-Glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-9(10H)-anthracenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73649-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | aloin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aloin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Anhydro-1-[4,5-dihydroxy-2-(hydroxymethyl)-10-oxo-9,10-dihydroanthracen-9-yl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9(10H)-Anthracenone, 10-β-D-glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-, (10S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aloin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 °C; 70 - 80 °C (monohydrate) | |

| Record name | Aloin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Precursor Analysis of Aloinum

Mechanistic Elucidation of Aloinum Biosynthesis

The mechanistic elucidation of aloin (B1665253) biosynthesis focuses on the sequence of enzymatic reactions that transform simple precursors into the complex aloin molecule. This process involves the formation of the anthraquinone (B42736) ring system and the subsequent attachment of a glucose moiety via a C-glycosidic bond. wikipedia.orgnih.govbionity.comd-nb.info Studies suggest that aloin B is preferentially synthesized in nature, with subsequent non-enzymatic conversion leading to the mixture of aloin A and B observed in natural extracts. areeo.ac.ir

Enzymology of Aloinum Formation

The formation of the anthraquinone skeleton in Aloe is catalyzed by polyketide synthases (PKSs), specifically Type III PKSs. scholars.direct These enzymes are key in condensing acetyl-CoA and malonyl-CoA units to form polyketide chains. nih.govscholars.direct In the case of anthraquinones, an octaketide chain is formed, which then undergoes cyclization and aromatization to yield the characteristic three-ring structure. nih.govscholars.directresearchgate.net Octaketide synthase (OKS) has been implicated in the biosynthesis of barbaloin. researchgate.net However, the precise suite of enzymes involved in every step, including cyclases, hydroxylases, and other tailoring enzymes leading specifically to aloe-emodin (B1665711) anthrone (B1665570) (the aglycone precursor), requires further comprehensive characterization. researchgate.net

Following the formation of the anthrone core, a crucial step is the attachment of a glucose molecule to form the C-glycosidic bond. This C-glycosylation step is catalyzed by specific glycosyltransferases. While the general process of C-glycosylation in plants is known, the specific enzyme responsible for catalyzing the formation of the C-glycosidic bond in aloin has been a subject of research. In vitro studies have investigated the biosynthesis of this C-glycosidic bond. thegoodscentscompany.com

Genetic Determinants of Aloinum Biosynthetic Enzymes

Identifying the genes encoding the enzymes involved in aloin biosynthesis is crucial for understanding and potentially manipulating the pathway. Genes encoding Type III PKSs, such as OKS, have been identified and characterized in Aloe species. researchgate.net Transcriptome sequencing of Aloe vera has provided unigene sequences potentially encoding enzymes involved in anthraquinone biosynthesis, including aldo-keto reductases. researchgate.net However, the complete set of genes specifically responsible for aloin biosynthesis, particularly those encoding the specific glycosyltransferase involved in C-glycosylation and other tailoring enzymes, requires further investigation and experimental validation. researchgate.net Research into the genetic regulation of anthraquinone biosynthetic gene clusters in fungal endophytes associated with Aloe may also provide insights into the plant's own pathway. researchgate.net

Identification and Characterization of Aloinum Precursors

The biosynthesis of aloin proceeds from simpler precursor molecules through a series of enzymatic transformations. The anthraquinone core is derived from the acetate-polymalonate pathway, starting with acetyl-CoA and malonyl-CoA. nih.govresearchgate.net These are condensed by PKS enzymes to form a polyketide intermediate. nih.govscholars.direct Aloe-emodin anthrone is considered a direct precursor to aloin, with the glucose moiety being attached to this aglycone. nih.govresearchgate.netajol.info Aloe-emodin itself, an anthraquinone related to aloin but lacking the sugar group, is also synthesized via the polyketide pathway and is found in Aloe. nih.govbionity.comnih.govwikipedia.org While aloe-emodin is related, aloin is specifically a C-glucoside of aloe-emodin anthrone. nih.govresearchgate.net

Other pre-anthraquinones have been isolated from Aloe, particularly from subterranean parts, and are considered potential progenitors of anthraquinones. ajol.info Aloechrysone, a pre-anthraquinone, has been detected in both roots and leaves of some Aloe species. ajol.infoids.ac.uk These pre-anthraquinones can be converted to the corresponding anthraquinones. ajol.info Phenylalanine, an aromatic amino acid, is also noted as a precursor in the biosynthesis of many plant secondary metabolites, potentially including those in the aloin pathway, via the enzyme phenylalanine ammonia-lyase (PAL). semanticscholar.org

Approaches to Engineered Biosynthesis of Aloinum

Given the demand for aloin, particularly in the cosmeceutical industry, engineered biosynthesis approaches are being explored as alternatives or complements to traditional extraction methods. researchgate.net Conventional methods face limitations such as insufficient planting material and susceptibility to diseases. researchgate.net Biotechnological approaches, including in vitro plant cell cultures, have been investigated for the production of secondary metabolites like aloin. researchgate.net

While research has focused on direct and indirect regeneration systems for Aloe, fewer reports detail the enhancement of aloin production through these methods. researchgate.net There is significant potential for ameliorating aloin production through various biotechnological strategies. These include exploring synthetic seed technology, elicitation (using compounds like methyl jasmonate or salicylic (B10762653) acid to stimulate metabolite production), polyploidization, manipulation of genes involved in the aloin biosynthetic pathway, and the application of nanotechnology. researchgate.netsemanticscholar.org Manipulating the genes encoding key enzymes, such as PKSs and glycosyltransferases, could potentially lead to increased aloin yields or the production of specific aloin diastereomers. researchgate.netresearchgate.net

Data Table 1: Key Compounds in Aloin Biosynthesis

| Compound Name | Role in Biosynthesis | PubChem CID |

| Aloin (Barbaloin) | Final product | 313325, 9866696, 12305761 wikipedia.orgnih.govwikidata.orgguidetomalariapharmacology.orgwikidata.orgnih.govuni.lumitoproteome.orgnih.govmedchemexpress.com |

| Aloe-emodin | Related anthraquinone, aglycone precursor of aloe-emodin anthrone | 10207 nih.govwikipedia.orgfishersci.cahznu.edu.cnthegoodscentscompany.comscholarsportal.info |

| Aloe-emodin anthrone | Aglycone precursor of Aloin | Not explicitly found in search results with CID, but mentioned as precursor. nih.govresearchgate.netajol.info |

| Acetyl-CoA | Initial precursor (acetate pathway) | Not searched |

| Malonyl-CoA | Initial precursor (acetate pathway) | Not searched |

| Aloechrysone | Pre-anthraquinone, potential progenitor | Not explicitly found in search results with CID. ajol.infoids.ac.uk |

| Phenylalanine | Potential precursor (via PAL) | Not searched |

Data Table 2: Enzymes Involved in Aloin Biosynthesis (Based on Available Information)

| Enzyme Type | Proposed Role in Biosynthesis | Specific Examples (if found) |

| Polyketide Synthase (PKS) | Formation of polyketide chain for anthraquinone skeleton | Type III PKS, Octaketide Synthase (OKS) scholars.directresearchgate.net |

| Cyclase | Cyclization of polyketide chain | Implied in anthraquinone formation |

| Hydroxylase | Hydroxylation reactions | Implied in anthraquinone formation |

| Glycosyltransferase | Attachment of glucose moiety (C-glycosylation) | Specific enzyme for aloin C-glycosylation not fully characterized. thegoodscentscompany.com |

| Phenylalanine Ammonia-Lyase (PAL) | Involved in pathways potentially feeding into aloin biosynthesis | Mentioned in relation to phenylalanine precursor. semanticscholar.org |

Note: The interactive nature of the data tables is a simulated representation. In a live environment, these tables would allow for sorting, filtering, and potentially linking to external databases like PubChem.

Structure Activity Relationship Sar of Aloinum and Its Analogues

Computational Methodologies in Aloinum SAR Studies

Computational techniques have become indispensable in elucidating the SAR of natural products like Aloin (B1665253). These in silico methods allow for the prediction of interactions with biological targets and the correlation of structural properties with activity, thereby guiding further experimental research.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interaction between a ligand, such as Aloin, and its protein target at the molecular level. Studies have employed molecular docking to investigate Aloin's potential against various biological targets.

For instance, in the context of viral diseases, docking studies have explored the interaction of Aloin A and B with the papain-like protease (PLpro) of SARS-CoV-2. These studies revealed that both isoforms could effectively bind to the active site of the enzyme. orientjchem.org Computational modeling suggested that both Aloin A and B form a crucial hydrogen bond with the amino acid residue Tyr268 of PLpro. orientjchem.org Further molecular dynamics (MD) simulations, which predict the movement of every atom in the system over time, supported the stability of this interaction, showing a strong interaction with Glu167, a residue essential for the enzyme's deubiquitination activity. orientjchem.org

In studies related to inflammatory processes, molecular docking has shown that Aloin can bind to key proteins in inflammatory cascades. One study demonstrated a strong binding affinity between Aloin and c-Jun N-terminal kinase (JNK), with a calculated binding energy of -7.4 kcal/mol, suggesting a potential modulation of the MAPK signaling pathway. frontiersin.org Similarly, Aloin was found to dock effectively with Tumor Necrosis Factor-alpha (TNFα), a critical inflammatory cytokine, exhibiting a strong binding score of -8.3 kcal/mol. nih.gov

Molecular dynamics simulations further validate the stability of these docked complexes. Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) are analyzed to confirm that the ligand remains stably bound within the target's active site over the simulation period. frontiersin.org

| Target Protein | Disease/Process | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| SARS-CoV-2 PLpro | Viral Infection | Not Specified | Tyr268, Glu167 | orientjchem.org |

| JNK1 | Inflammation (MAPK Pathway) | -7.4 | Not Specified | frontiersin.org |

| TNFα | Inflammation / NASH | -8.3 | Not Specified | nih.gov |

| AKT1 | NASH | Not Specified | Not Specified | nih.gov |

| Plasmodium falciparum CDPK2 | Malaria | -8.01 | Not Specified | innovareacademics.in |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgijnrd.org These models are powerful tools in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the mechanism of action. jocpr.comnih.gov A typical QSAR model is represented by a mathematical equation:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

While QSAR is a widely applied methodology, specific and comprehensive QSAR models for Aloin are not extensively reported in the reviewed scientific literature. However, the principles of QSAR have been applied to broader classes of compounds that include anthraquinones or to activities that Aloin is known to possess, such as anti-inflammatory and antimalarial effects. nih.govnih.govnih.gov

For example, QSAR studies on various inhibitors of Plasmodium falciparum have identified key molecular descriptors—such as hydrogen bonding ability, atom polarizabilities, and ring complexity—that are crucial for antimalarial activity. nih.gov Given that Aloin has demonstrated antiplasmodial activity, the development of a specific QSAR model could elucidate which of its structural features are most significant for this effect and guide the design of more potent derivatives. nih.gov Similarly, QSAR models for anti-inflammatory agents often highlight the importance of specific electronic and steric properties. mdpi.comnih.gov Developing a QSAR model for Aloin and its analogues could quantify the contribution of its hydroxyl groups and glycosidic moiety to its observed anti-inflammatory effects. nih.gov The absence of dedicated Aloin QSAR studies represents a research gap and an opportunity for future investigation to rationally design novel analogues with enhanced therapeutic properties.

Structural Features Correlating with Aloinum Biological Activity

The biological activity of Aloin is intrinsically linked to its unique chemical architecture. Aloin is an anthraquinone (B42736) C-glycoside, a structure where a sugar molecule is attached to an anthraquinone skeleton via a carbon-carbon bond. nih.gov Key structural features that contribute to its bioactivity include:

The Anthraquinone Core: This three-ring aromatic system is a common feature in many naturally occurring pigments with pharmacological properties. nih.gov The anthraquinone moiety is fundamental to the antioxidant and cytotoxic activities of Aloin. unito.itareeo.ac.ir

The C-Glycosidic Bond: Unlike O-glycosides, the C-glycosidic bond in Aloin is more stable against enzymatic and chemical hydrolysis. This stability affects its metabolism and bioavailability. The presence and nature of the sugar moiety influence the compound's solubility and interactions with biological targets.

Hydroxyl Groups: The phenolic hydroxyl groups on the anthraquinone ring are critical for the antioxidant properties of Aloin. unito.it They can donate hydrogen atoms to scavenge free radicals. Their position on the ring system also influences the molecule's electronic properties and binding capabilities.

The C-10 Position: The glycosyl group is attached at the C-10 position of the anthrone (B1665570) core. This chiral center gives rise to two diastereomers, Aloin A and Aloin B, which can exhibit different pharmacological properties. innovareacademics.in

Studies have shown a direct correlation between the concentration of Aloin in extracts and their biological potency, such as antioxidant and cytotoxic activities, underscoring the role of this molecule as a primary active component. unito.itareeo.ac.ir

Impact of Chemical Modifications on Aloinum Potency and Selectivity

Modifying the chemical structure of Aloin can significantly alter its biological profile, affecting both its potency and selectivity. The synthesis of various Aloin derivatives has been a strategy to explore these effects and potentially develop compounds with improved therapeutic properties. nih.gov

A key modification is the cleavage of the glycosidic bond to yield the aglycone, Aloe-emodin (B1665711) . This transformation has a profound impact on activity. For instance, while both Aloin and Aloe-emodin exhibit anti-inflammatory properties, studies have shown that Aloe-emodin can be a more potent inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expression compared to Aloin. nih.gov This suggests that the removal of the sugar moiety can enhance certain biological activities. The antiplasmodial activity of Aloe-emodin has also been reported to be higher than that of Aloin, with a lower EC50 value. nih.gov

Conformational Analysis and Stereochemical Influences on Aloinum Action

The three-dimensional structure and stereochemistry of Aloin are crucial factors influencing its biological activity. Aloin naturally exists as a mixture of two diastereomers, Aloin A (also known as barbaloin) and Aloin B (isobarbaloin). nih.gov These epimers differ in the configuration at the C-10 position of the anthrone nucleus, with Aloin A having the (10S) configuration and Aloin B having the (10R) configuration. innovareacademics.innih.gov

This stereochemical difference can impact the absorption, metabolism, and excretion of the compounds, potentially leading to distinct pharmacological profiles for each isomer. innovareacademics.in For example, in vitro studies on the SARS-CoV-2 PLpro enzyme showed slightly different inhibitory potencies for the two isoforms, with Aloin A having an IC50 of 13.16 μM and Aloin B having an IC50 of 16.08 μM for proteolytic activity. orientjchem.org

Conformational analysis, primarily through NMR spectroscopy, has shown that the central ring of the anthrone system in Aloin adopts a flattened boat conformation. nih.gov In this arrangement, the bulky C-glycosyl substituent occupies an axial position to minimize steric hindrance with the adjacent aromatic rings. The specific conformation and the relative orientation of the sugar moiety and the anthrone core are critical for how the molecule fits into the binding pockets of target enzymes and receptors, thereby influencing its biological action. nih.gov

Advanced Analytical Methodologies for Aloinum Characterization

Chromatographic Separations and Quantification of Aloinum

Chromatographic techniques are widely employed for the separation, identification, and quantification of aloin (B1665253) in complex matrices such as aloe extracts and products. oup.comscirp.orgphmethods.net These methods offer the necessary resolution to isolate aloin from other co-occurring compounds, including its isomers and related anthraquinones.

High-Performance Liquid Chromatography (HPLC) for Aloinum Assay Development

HPLC is a commonly used method for the quantification of aloin, often coupled with UV or diode array detection (DAD). oup.comresearchgate.net The technique typically utilizes C18 columns as the stationary phase. oup.com Various mobile phase systems have been developed, commonly involving mixtures of water and organic solvents like methanol (B129727) or acetonitrile, often with the addition of an acid such as acetic acid to optimize separation. oup.comscirp.orgoup.comcabidigitallibrary.org

HPLC methods have been developed and validated for the determination of aloin content in different aloe samples, including fresh and dry gel and latex. oup.comresearchgate.net These methods have demonstrated good linearity, sensitivity, precision, and accuracy. scirp.orgresearchgate.net For instance, one validated reversed-phase HPLC method for quantifying aloins A and B and aloe-emodin (B1665711) in aloe vera raw materials and finished products used a C18 column and gradient elution with mobile phases of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile. nih.govoup.com This method achieved a limit of quantification (LOQ) of 20 parts per billion (ppb) for aloins A and B. nih.govoup.com Another study using RP-HPLC quantified aloin content in Aloe vera latex from different accessions, with contents ranging from 31911 to 61160 µg/g in dried exudates. phmethods.netphmethods.net

HPLC-DAD is particularly suitable for the simultaneous quantification of aloin and other anthraquinones like aloe-emodin, rhein, emodin (B1671224), chrysophanol, and physcion. researchgate.net The use of DAD allows for the acquisition of UV spectra, aiding in the identification of compounds based on their characteristic absorption patterns. oup.comquizgecko.com

| HPLC Method Parameters (Example) nih.govoup.com | Value |

| Column | Reversed-phase C18 |

| Mobile Phase A | 0.1% acetic acid in water |

| Mobile Phase B | 0.1% acetic acid in acetonitrile |

| Elution | Gradient |

| Flow Rate | 1 mL/min |

| Detection | UV (380 nm for aloins) |

| LOQ (Aloins A and B) | 20 ppb |

Micellar Electrokinetic Chromatography for Aloinum Isomers

Micellar Electrokinetic Chromatography (MEKC), a mode of capillary electrophoresis, is a powerful technique for separating neutral and charged molecules, including isomers. scitechnol.com MEKC utilizes micelles as a pseudo-stationary phase, and separation is based on the differential partitioning of analytes between the micellar phase and the aqueous buffer. scitechnol.com

MEKC has been successfully applied to the separation of aloin isomers, specifically aloin A and aloin B, along with other related anthrone-C-glucosyls like 5-hydroxyaloin A, 10-hydroxyaloin A, and 10-hydroxyaloin B. nih.govresearchgate.net Using a borate (B1201080) buffer at pH 9 with sodium dodecyl sulfate (B86663) (SDS) as the micelle-forming surfactant, these compounds can be separated efficiently, often within a short analysis time. nih.govresearchgate.net MEKC offers high separation efficiency and can achieve low detection limits. scitechnol.comresearchgate.net For instance, a method using 50 mM SDS in borate buffer at pH 9 allowed for the separation of aloenin, barbaloin (aloin), and isobarbaloin with a detection limit as low as 5.5 pg/11 nl. researchgate.netresearchgate.netresearchgate.net

Mass Spectrometry-Based Techniques for Aloinum Elucidation

Mass spectrometry (MS) provides highly sensitive and selective detection and is invaluable for the identification and structural elucidation of aloin and its metabolites and derivatives. oup.com When coupled with chromatographic separation techniques like liquid chromatography (LC), LC-MS becomes a powerful tool for analyzing complex samples containing aloin. scispace.comoup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Aloinum Metabolites

LC-MS is widely used for the phytochemical profiling of Aloe species and the identification of various metabolites, including anthraquinones like aloin. nih.govmdpi.comhu.edu.jo LC-MS allows for the separation of numerous compounds in an extract followed by their detection and characterization based on their mass-to-charge ratio (m/z). mdpi.comhu.edu.jo

Targeted LC-MS analysis has been used to quantify aloin A, aloin B, and aloe-emodin in different Aloe species extracts and extracellular vesicles. mdpi.com Untargeted LC-MS approaches, often coupled with high-resolution MS (LC-HRMS), enable a more comprehensive analysis of the plant metabolome, allowing for the detection of both major and minor compounds. mdpi.com Metabolite annotation in LC-MS data is performed by matching accurate masses and fragmentation patterns to databases and standards. mdpi.com

LC-MS with electrospray ionization (ESI) is considered a viable technique for measuring the anthraquinone (B42736) content of Aloe vera and other plant products. scispace.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Aloinum Derivatives

Tandem mass spectrometry (MS/MS), where selected ions are fragmented and the resulting fragment ions are analyzed, provides detailed structural information. uri.edu LC-MS/MS combines the separation power of LC with the structural elucidation capabilities of MS/MS, making it an essential technique for confirming the identity and structure of aloin and its derivatives. phmethods.netrsc.orgmdpi.com

MS/MS analysis of aloin and its derivatives yields characteristic fragmentation patterns that can be used for their positive identification and structural confirmation. researchgate.netchemrxiv.org Molecular networking, a bioinformatic approach that visualizes MS/MS data, groups molecules with similar fragmentation patterns, aiding in the identification of related aloin derivatives within complex samples. nih.govuri.edumdpi.com

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers enhanced sensitivity and speed for the simultaneous determination of aloin A and other compounds like aloe emodin in various products. rsc.org This technique, often employing ESI in negative mode, allows for sensitive and accurate quantification with good linearity and recovery rates. rsc.orgmdpi.com

| LC-MS/MS Parameters (Example) rsc.org | Value |

| Chromatography System | UHPLC |

| Column | C18 (e.g., Waters Acquity UPLC BEH C18) |

| Mobile Phase | Water with acetic acid, Methanol with acetic acid |

| Ionization Source | ESI (Negative mode) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Spectroscopic Approaches in Aloinum Structural Research

UV-Vis spectroscopy is useful due to the extended conjugated π-electron system in the anthraquinone core of aloin, which results in characteristic absorption bands. quizgecko.comresearchgate.net The position and intensity of these bands can provide information about the substitution pattern on the aromatic rings. quizgecko.com Aloin typically shows characteristic UV absorption maxima at wavelengths around 220 nm, 275 nm, and 345 nm. quizgecko.com UV spectroscopy can also be used for the quantitative determination of aloin, sometimes in conjunction with chemometric data processing. researchgate.net

IR spectroscopy provides information about the functional groups present in the aloin molecule. quizgecko.comresearchgate.netgoogle.com Characteristic peaks in the IR spectrum correspond to vibrations of specific bonds, such as aromatic C=C stretches, carbonyl (C=O) stretches from the anthraquinone core, and C-O stretches from the glycosidic linkage. quizgecko.com The IR spectrum of aloin is similar to that of barbaloin, showing these characteristic peaks. quizgecko.com

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, offers detailed insights into the chemical environment of individual protons and carbons within the aloin molecule. quizgecko.comgoogle.comd-nb.info Analysis of NMR spectra helps in identifying the number and type of protons and carbons, their connectivity, and the substitution pattern on the aromatic rings. quizgecko.comgoogle.com Two-dimensional NMR techniques can provide further confirmation of the structural assignments. ajol.info NMR spectroscopy has been used to confirm the structure of isolated aloin A. d-nb.info

Combined spectroscopic data from UV, IR, and NMR, often complemented by mass spectrometry data, are essential for the comprehensive structural elucidation and confirmation of aloin and its derivatives. tandfonline.comgoogle.comajol.info

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Aloinum Structure

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques used to elucidate the molecular structure of organic compounds like Aloinum. juniperpublishers.commeasurlabs.com

IR spectroscopy provides information about the functional groups present in a molecule based on the vibrations of its chemical bonds when exposed to infrared radiation. innovaltec.comresearchgate.net By analyzing the characteristic absorption bands in the IR spectrum of Aloinum, the presence of specific functional groups, such as hydroxyl, carbonyl, and aromatic rings, which are part of the aloin structure, can be confirmed. phmethods.netresearchgate.net

NMR spectroscopy, on the other hand, provides detailed information about the arrangement of atoms within a molecule. measurlabs.comlibretexts.org By analyzing the signals produced by the nuclei of atoms (commonly hydrogen-1 and carbon-13) in a strong magnetic field, researchers can determine the connectivity of atoms and the spatial arrangement of the molecule. measurlabs.com 1H NMR and 13C NMR are particularly useful for characterizing the sugar moiety and the anthrone (B1665570) core of Aloinum. researchgate.net

Studies have utilized 1H NMR to confirm the structure of isolated Aloinum by comparing its spectrum to that of a reference standard. researchgate.net These spectroscopic methods, when used in combination, provide comprehensive structural information crucial for the identification and characterization of Aloinum.

Electrochemical Methods for Aloinum Analysis

Electrochemical methods involve studying the interaction of a chemical substance with an electrode surface, often by measuring the current or potential under controlled conditions. These methods can provide insights into the redox behavior of a compound and can be used for its quantitative determination.

Voltammetric Studies of Aloinum Electrochemical Behavior

Voltammetry is a type of electrochemical method where the current is measured as the electrode potential is varied. This technique can reveal the redox properties of electroactive compounds like Aloinum. geomatejournal.comresearchgate.net

Studies on the voltammetric behavior of compounds related to Aloinum, such as aloe-emodin, have been conducted using techniques like cyclic voltammetry and differential pulse voltammetry. geomatejournal.comresearchgate.net These studies investigate the potential range at which redox reactions occur and how factors like pH and scan rate affect the electrochemical response. geomatejournal.comresearchgate.net

While direct voltammetric determination of some metal ions can be challenging, indirect methods involving complex formation can be employed. researchgate.netnih.gov Although the provided search results focus more on the electrochemical analysis of aluminum and related compounds or the electrochemical release of aloin from hydrogels, they highlight the principles of voltammetry in studying redox behavior and its potential for analytical applications. geomatejournal.comresearchgate.netresearchgate.netnih.govmdpi.commdpi.comresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.net

Research on the electrochemical behavior of aloe gel and aloe-emodin using screen-printed carbon electrodes has demonstrated the feasibility of electrochemical methods for analyzing components found in Aloe vera. geomatejournal.comresearchgate.net The studies investigated the redox mechanism and showed that peak currents can be linearly related to concentration under specific conditions. geomatejournal.comresearchgate.net This suggests the potential for developing voltammetric methods specifically for the analysis of Aloinum, focusing on its inherent redox activity due to the anthraquinone structure.

Pre Clinical in Vitro Investigations of Aloinum Bioactivity

Cellular Models for Aloinum Efficacy and Mechanism Studies

In vitro cellular models are fundamental tools for elucidating the bioactivity and mechanisms of action of chemical compounds. For Aloinum, various cell lines have been employed to investigate its effects on inflammation, bone formation, and cellular protection.

Aloin (B1665253) has been investigated for its anti-inflammatory properties by examining its influence on cytokine production in cellular systems. In one key study, human oral epithelial (KB) cells were used to model inflammatory conditions found in oral diseases. nih.gov When these cells were stimulated with Interleukin-1β (IL-1β), a pro-inflammatory cytokine, they significantly increased their production of Interleukin-8 (IL-8), another cytokine that perpetuates inflammatory responses. nih.gov Pretreatment with aloin was found to inhibit this IL-1β-induced IL-8 production in a dose-dependent manner. nih.gov This suggests that aloin can modulate the inflammatory cascade in epithelial cells. nih.gov In other models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, aloin has also been shown to inhibit the release of pro-inflammatory cytokines and mediators, including TNF-α, IL-1β, and IL-6. nih.gov

Table 1: Aloinum's Effect on Inflammatory Cytokine Production

| Cell Line | Stimulus | Cytokine Measured | Observed Effect of Aloinum | Reference |

|---|---|---|---|---|

| KB Cells (Human Oral Epithelial) | Interleukin-1β (IL-1β) | Interleukin-8 (IL-8) | Inhibited IL-1β-induced IL-8 production. | nih.gov |

| RAW264.7 Cells (Macrophage) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Inhibited the release of pro-inflammatory cytokines in a dose-dependent manner. | nih.gov |

The potential of aloin to influence bone metabolism has been explored using osteoblastic cell lines. Studies indicate that aloin has protective effects on the skeletal system, including promoting the expression of genes associated with osteoblast differentiation. nih.gov Specifically, aloin has been reported to increase the expression levels of Bone Morphogenetic Protein 2 (BMP2) and Runt-related transcription factor 2 (RUNX2), both of which are critical for bone formation. nih.gov In experiments using the osteoblastic cell line MC3T3-E1, extracts from aloe vera containing aloin were shown to significantly induce cell proliferation, a necessary step in bone regeneration. chula.ac.th This body of research points toward aloin's potential role in promoting osteogenic processes. nih.govchula.ac.th

Table 2: Aloinum's Effect on Osteogenic Differentiation

| Cell Line | Key Markers / Process | Observed Effect of Aloinum | Reference |

|---|---|---|---|

| General Skeletal System Models | BMP2, RUNX2 (Osteoblast differentiation genes) | Promoted expression levels. | nih.gov |

| MC3T3-E1 Cells (Osteoblastic) | Cell Proliferation | Significantly induced proliferation. | chula.ac.th |

Aloin's cytoprotective effects have been demonstrated in models of cellular injury that mimic ischemia. nih.gov The PC12 cell line, derived from a rat pheochromocytoma, is a common model for neuronal studies. When subjected to oxygen and glucose deprivation (OGD), a condition that simulates ischemic injury, PC12 cells show significant damage. nih.gov Research has shown that pretreatment with aloin can significantly attenuate this damage. nih.gov The protective mechanism is associated with its ability to suppress oxidative stress, as evidenced by increased superoxide (B77818) dismutase (SOD) activity and decreased malondialdehyde (MDA) levels. nih.gov Furthermore, aloin helps maintain mitochondrial membrane potential and reduces apoptosis by up-regulating the anti-apoptotic marker Bcl-2 mRNA and down-regulating the pro-apoptotic marker Bax mRNA. nih.gov

Table 3: Aloinum's Protective Effects in Cellular Injury Models

| Cell Line | Injury Model | Key Parameters Measured | Observed Effect of Aloinum | Reference |

|---|---|---|---|---|

| PC12 Cells | Oxygen and Glucose Deprivation (OGD) | Cell Viability (MTT assay), Cell Damage (LDH release), Oxidative Stress (SOD, MDA), Apoptosis Markers (Bcl-2, Bax) | Increased cell viability, decreased cell damage, antagonized oxidative stress, and reduced apoptosis. | nih.gov |

Molecular Signaling Pathway Perturbations by Aloinum

The biological activities of aloin are mediated through its interaction with various intracellular signaling pathways. These cascades are crucial for regulating cellular processes like inflammation, proliferation, and differentiation.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that transduces extracellular signals to cellular responses. nih.govfrontiersin.org The effect of aloin on this pathway appears to be context-dependent. In studies using IL-1β-stimulated KB cells, aloin was found to inhibit the production of IL-8 by mitigating the activation of the p38 and Extracellular signal-Regulated Kinase (ERK) pathways, which are two major branches of the MAPK family. nih.gov However, in a different model using LPS-stimulated RAW264.7 macrophages, one study reported that aloin did not affect the phosphorylation of MAPKs, suggesting its anti-inflammatory effect in that context was independent of this pathway. nih.gov Yet, another study on RAW264.7 cells found that aloe extracts did inhibit the activation of ERK and JNK (c-Jun N-terminal kinase), another MAPK protein, induced by LPS. researchgate.net This indicates that aloin's interaction with the MAPK cascade can vary based on the cell type and the specific stimulus used.

Table 4: Aloinum's Interaction with the MAPK Signaling Pathway

| Cell Line | Stimulus | MAPK Component | Observed Effect of Aloinum | Reference |

|---|---|---|---|---|

| KB Cells | IL-1β | p38, ERK | Inhibited activation/phosphorylation. | nih.gov |

| RAW264.7 Cells | LPS | ERK, JNK | Inhibited activation. | researchgate.net |

| RAW264.7 Cells | LPS | MAPKs (general) | Did not affect phosphorylation. | nih.gov |

Aloin has been shown to interact with key developmental and homeostatic signaling pathways, including the Wnt and Bone Morphogenetic Protein (Bmp) cascades. The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. Research has demonstrated that aloin can activate the Wnt/β-catenin signaling pathway in HEK293 cells, but only in the presence of Wnt3a ligands. researchgate.net This suggests a modulatory rather than a direct activating role. Furthermore, studies on the effects of aloin on bone formation have directly linked it to the Bmp pathway, a family of signaling molecules critical for osteogenesis. nih.gov Aloin treatment has been found to promote the expression of osteoblast differentiation genes, including BMP2, indicating a positive regulatory effect on this signaling cascade. nih.gov

Table 5: Aloinum's Effects on Wnt and Bmp Signaling

| Signaling Pathway | Cell Line / Model | Key Proteins / Genes | Observed Effect of Aloinum | Reference |

|---|---|---|---|---|

| Wnt/β-catenin | HEK293 Cells | β-catenin, Axin2 | Activated the pathway in the presence of Wnt3a ligand. | researchgate.net |

| Bmp | Osteoblast Models | BMP2, RUNX2 | Promoted expression of differentiation genes. | nih.gov |

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition by Aloinum

Aloin has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway in various in vitro models. nih.govnih.govdovepress.com The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis, and its inhibition is a key mechanism underlying some of Aloin's observed bioactivities. nih.govutrgv.edudovepress.com

In studies using RANKL-induced RAW264.7 macrophage cells, a model for osteoclastogenesis (the formation of bone-resorbing cells), treatment with Aloin suppressed essential components of the NF-κB pathway. nih.gov Specifically, Aloin treatment led to a reduction in the levels of IKKα, IKKβ, and their phosphorylated forms (Phospho-IKK α/β), as well as NF-κB-p65 and its phosphorylated active form. nih.gov It also inhibited the degradation of IκBα, a protein that keeps NF-κB inactive in the cytoplasm. nih.gov Electrophoretic mobility shift assays (EMSA) further confirmed that Aloin dose-dependently reduces the DNA binding activity of NF-κB, showcasing its direct impact on the pathway's function. nih.gov

Further research in models of osteoarthritis demonstrated that Aloin could suppress the activation of the NF-κB signaling pathway induced by interleukin-1 beta (IL-1β) in chondrocytes. nih.gov This inhibition was linked to a decrease in the expression of pro-inflammatory factors, including TNF-α, IL-6, iNOS, and COX-2. nih.gov In the context of gastric cancer cells, Aloin treatment was found to prevent the nuclear translocation of the p65 subunit of NF-κB. dovepress.com This action blocks the transcription factor from reaching the nucleus to activate target genes, thereby inhibiting cancer cell proliferation and migration. dovepress.com

Table 1: Summary of In Vitro Studies on Aloinum and NF-κB Pathway Inhibition

| Cell Line/Model | Inducing Agent | Key Findings | Reference |

| RAW264.7 Macrophages | RANKL | Suppressed IKKα, IKKβ, Phospho-IKK α/β, NF-κB-p65, and Phospho NF-κB-p65; Reduced NF-κB DNA binding activity. | nih.gov |

| Human Chondrocytes | IL-1β | Suppressed the activation of the PI3K/Akt/NF-κB signaling pathway cascades. | nih.gov |

| HGC-27 & BGC-823 Gastric Cancer Cells | - | Prevented the nuclear translocation of the NF-κB p65 subunit. | dovepress.com |

Aloinum Interactions with P-glycoprotein and Cytochrome P450 Enzymes

Aloin and its related compounds interact with key proteins involved in drug metabolism and transport, namely P-glycoprotein (P-gp) and Cytochrome P450 (CYP) enzymes. nih.govnih.gov P-gp is an efflux transporter that pumps substances out of cells, playing a significant role in drug absorption and distribution. nih.govyoutube.com CYP enzymes are a family of proteins primarily responsible for the metabolism of drugs and other xenobiotics. researchgate.netphcogrev.com

In vitro studies have shown that aloe extracts can activate P-glycoprotein. nih.govresearchgate.net This activation can potentially decrease the intracellular concentration of co-administered drugs that are P-gp substrates. mdpi.com Furthermore, metabolites of aloe have been found to activate CYP3A4, a major enzyme in the CYP450 family that metabolizes a large percentage of clinically used drugs. nih.govresearchgate.net

Conversely, other research has focused on the inhibitory effects of anthraquinones, the class of compounds to which Aloin belongs, on CYP enzymes. nih.gov A study evaluating 22 different anthraquinones found that many were potent inhibitors of CYP1A2. nih.gov Specifically, compounds structurally related to Aloin, such as Emodin (B1671224), Aloe-emodin (B1665711), and Rhein, were shown to inhibit the activities of multiple CYP isoforms in human liver microsomes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov This suggests that while some aloe components may activate certain enzymes, specific purified anthraquinones can act as inhibitors, indicating a complex interaction profile. nih.govnih.gov

Table 2: In Vitro Interactions of Aloin-Related Anthraquinones with Cytochrome P450 Isoforms

| Compound | CYP Isoform Inhibited | Experimental System | Reference |

| Emodin | Multiple CYPs | Human Liver Microsomes | nih.gov |

| Aloe-emodin | Multiple CYPs | Human Liver Microsomes | nih.gov |

| Rhein | Multiple CYPs | Human Liver Microsomes | nih.gov |

| Various Anthraquinones | CYP1A2 (Potent Inhibition) | Human Recombinant Enzymes | nih.gov |

Integration of Omics Technologies in Aloinum Cell Research

The application of "omics" technologies, such as proteomics and metabolomics, has enabled a broader, systems-level understanding of the cellular effects of Aloin. These approaches allow for the simultaneous analysis of thousands of proteins or metabolites, providing a comprehensive snapshot of the molecular changes within a cell upon exposure to the compound. researchgate.netmdpi.comnih.gov

Proteomic Analysis of Cellular Responses to Aloinum Exposure

Proteomic analyses have been employed to identify the landscape of protein expression changes in cells following treatment with Aloin. researchgate.net These studies help to elucidate the molecular machinery and signaling pathways that are modulated by the compound.

In one study, proteomic analysis of cells treated with Aloin revealed the modulation of proteins involved in critical signaling pathways that promote cell survival, such as the PI3K-Akt, p53, and TGF-β pathways. researchgate.net The analysis identified specific proteins that were upregulated, including those involved in cell cycle regulation and antioxidant responses like CCND3, GSTM4, GNA12, SKIL, YWHAZ, and PKN3. researchgate.net Conversely, the pro-apoptotic protein FOXO3 was downregulated. researchgate.net Other proteomic work on Aloe vera extracts has identified proteins associated with membrane function, enzymatic activity, and defense against pathogens, consistent with the plant's known biological activities. researchgate.net

Table 3: Proteins Modulated by Aloinum as Identified by Proteomic Analysis

| Regulation | Protein Name | Associated Pathway/Function | Reference |

| Upregulated | CCND3 | Cell Cycle Regulation | researchgate.net |

| Upregulated | GSTM4 | Antioxidant Response | researchgate.net |

| Upregulated | GNA12 | Signaling | researchgate.net |

| Upregulated | SKIL | TGF-β Signaling | researchgate.net |

| Upregulated | YWHAZ | Signaling | researchgate.net |

| Upregulated | PKN3 | Signaling | researchgate.net |

| Downregulated | FOXO3 | Pro-apoptotic Signaling | researchgate.net |

Metabolomic Profiling of Aloinum-Induced Metabolic Changes in Cells

Metabolomics investigates the global profile of small-molecule metabolites in a biological system, offering insights into the metabolic state of cells and how it is altered by external stimuli. mdpi.comnih.govmdpi.com Untargeted and targeted metabolomic approaches have been used to explore the mechanisms behind the bioactivity of Aloin and related compounds. mdpi.comnih.gov

A key study using an untargeted cell metabolomics approach based on UPLC-Q-TOF/MS explored how Aloe-emodin, a compound structurally similar to Aloin, inhibits breast cancer cell metastasis. mdpi.com The analysis identified significant disturbances in the metabolism of treated cancer cells, identifying 27 potential biomarkers. mdpi.com The metabolic pathways most significantly affected included polyamine metabolism, the methionine cycle, the TCA cycle, glutathione (B108866) metabolism, purine (B94841) metabolism, and aspartate synthesis. mdpi.com Other metabolomic studies have highlighted that different Aloe extracts possess unique metabolite profiles, which can lead to differential effects on immune cell activity in vitro. nih.govresearchgate.net These findings underscore that the specific metabolic composition of an extract influences its ultimate biological effect. nih.gov

Table 4: Metabolic Pathways Affected by Aloin-Related Compounds in Cancer Cells

| Affected Metabolic Pathway | Investigated Compound | Cell Model | Reference |

| Polyamine Metabolism | Aloe-emodin | MCF-7 Breast Cancer Cells | mdpi.com |

| Methionine Cycle | Aloe-emodin | MCF-7 Breast Cancer Cells | mdpi.com |

| TCA Cycle | Aloe-emodin | MCF-7 Breast Cancer Cells | mdpi.com |

| Glutathione Metabolism | Aloe-emodin | MCF-7 Breast Cancer Cells | mdpi.com |

| Purine Metabolism | Aloe-emodin | MCF-7 Breast Cancer Cells | mdpi.com |

| Aspartate Synthesis | Aloe-emodin | MCF-7 Breast Cancer Cells | mdpi.com |

Pre Clinical in Vivo Investigations of Aloinum Bioactivity

Animal Models for Aloinum Biological Effect Assessment

Pre-clinical research frequently employs a variety of animal models, with rodents such as mice and rats being commonly utilized due to their genetic tractability, relatively short life cycles, and ease of handling epa.govsigmaaldrich.comwikipedia.orgnih.gov. These models can be used to investigate a wide range of biological effects, including those on the gastrointestinal system and other organ systems nih.govnih.gov. While animal models are indispensable tools in pre-clinical studies, the specific animal models used for comprehensive assessments of Aloinum's biological effects on gastrointestinal function, microbiota composition, and organ pathology were not detailed in the provided search results. General information highlights the importance of selecting appropriate models that simulate human conditions where possible sigmaaldrich.com.

Pathological Changes Induced by Aloinum in Specific Organ Systems in vivo

Pathological evaluation in pre-clinical in vivo studies involves examining tissues and organs for any structural or functional abnormalities induced by the test compound nih.govwikipedia.orgnih.gov. This can include gross necropsy and microscopic histopathological examination of various organ systems nih.govwikipedia.org. While animal models are used to study pathological changes in organs, such as the liver or colon, in response to various substances wikipedia.orgfishersci.comamericanelements.comthegoodscentscompany.com, specific data on pathological changes induced by Aloinum in particular organ systems in vivo were not available in the provided search results. The search results included studies on the pathological effects of aluminum chloride in the liver and colon of rodents, demonstrating alterations such as degeneration of hepatocytes and inflammatory cell infiltration wikipedia.orgfishersci.comamericanelements.comthegoodscentscompany.com. These observations are related to aluminum toxicity and not directly to Aloinum.

Chemical Synthesis and Derivatization of Aloinum

Synthetic Strategies for Novel Aloinum Analogues

The synthesis of novel analogues of Aloinum (aloin) primarily involves the chemical transformation of the parent molecule, which is isolated from various Aloe species. ukzn.ac.za The strategies for creating these new chemical entities often leverage the existing functionalities of the aloin (B1665253) structure.

One key strategy is the modification of the anthrone (B1665570) core to produce other known biologically active compounds. For instance, aloin can be synthetically converted into derivatives such as aloe-emodin (B1665711), rheinal, and rhein. ukzn.ac.za This transformation typically involves oxidation and other reactions to alter the functional groups on the anthracene (B1667546) skeleton. A patented process describes the oxidation of aloin to aloe-emodin by treating it with an oxygen-containing gas in the presence of an acid, such as nitric or sulfuric acid, often using a polyhydric alcohol like ethylene (B1197577) glycol as the solvent. google.com This method can be a starting point for producing a variety of derivatives, as aloe-emodin itself can be further modified. google.commdpi.com

Another synthetic approach focuses on introducing new functional groups to the aloin structure. The synthesis of amine derivatives of aloin has been explored to introduce novel biological properties. ukzn.ac.za Furthermore, molecular hybridization, a strategy that combines two or more pharmacophores, has been used to create novel aloin analogues. An example is the synthesis of aloe-emodin-coumarin hybrids, which are designed to merge the biological activities of both parent molecules. mdpi.com The synthesis of these hybrids can involve multi-step reactions, including the preparation of a brominated aloin derivative followed by coupling with modified coumarin (B35378) molecules. mdpi.com

The total synthesis of aloin itself has also been achieved, providing a blueprint for creating a wider range of analogues from basic chemical building blocks. One reported total synthesis involves a sequence of regioselective Diels-Alder reactions that connect two 3-silylbenzynes and a 2-stannylfuran. thieme-connect.de This complex approach allows for precise control over the stereochemistry and substitution pattern of the final molecule, opening avenues for the synthesis of analogues that are not easily accessible through the derivatization of the natural product. thieme-connect.de The choice of silyl (B83357) and stannyl (B1234572) substituents is crucial for controlling the regioselectivity of the reactions. thieme-connect.de

Additionally, analogues can be synthesized from related natural products. For example, nataloe-emodin (B3328524) has been synthetically produced from homonataloin, an analogue of aloin. ukzn.ac.za These synthetic transformations allow for the exploration of the structure-activity relationships of this class of compounds. ukzn.ac.za

Design Principles for Aloinum Derivative Libraries

The design of derivative libraries for Aloinum (aloin) is guided by principles aimed at exploring and enhancing its biological activities. While specific literature on the design of large-scale "Aloin libraries" is not extensively detailed, the principles can be inferred from reported synthetic studies of its derivatives.

A primary design principle is to base new structures on known biologically active compounds . For example, the conversion of aloin to aloe-emodin is a logical step, as aloe-emodin is a known anthraquinone (B42736) with its own spectrum of biological activities. ukzn.ac.za This principle leverages existing knowledge to create derivatives with a higher probability of desired effects.

Another key principle is the introduction of biologically interesting functional groups . The synthesis of amine derivatives of aloin exemplifies this approach, where the goal is to introduce functionalities that can interact with biological targets in novel ways. ukzn.ac.za This strategy aims to expand the chemical space and potentially discover new activities.

Molecular hybridization is a further design strategy that has been applied. mdpi.com This involves combining the structural features of aloin or its aglycone, aloe-emodin, with other pharmacologically active scaffolds, such as coumarins. mdpi.com The rationale is to create hybrid molecules that may exhibit synergistic or novel therapeutic effects. The design of these hybrids often involves linkers, such as triazole rings, to connect the different molecular moieties. mdpi.com

Structural modification to improve pharmacological properties is another guiding principle. This can involve altering specific regions of the molecule to enhance activity or selectivity. nih.gov For aloin derivatives, this could include modifications to the anthrone core, the sugar moiety, or the various substituents on the aromatic rings.

Finally, the development of a total synthesis route provides the ultimate design flexibility. thieme-connect.de By being able to construct the molecule from the ground up, chemists are not limited to the modifications possible on the natural product. This allows for the systematic variation of every part of the structure, enabling a thorough exploration of the structure-activity relationship and the creation of highly diverse derivative libraries.

Chemical Synthesis of Aloinum Impurity Reference Standards

The chemical synthesis of impurity reference standards for Aloinum (aloin) is a critical aspect of pharmaceutical quality control. These standards are necessary for the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished products, as mandated by pharmacopoeias like the United States Pharmacopeia (USP). sigmaaldrich.comfbpharmtech.com An aloin USP reference standard is available for use in quality tests and assays. sigmaaldrich.com

Impurities in aloin can arise during its extraction, purification, or storage, or they can be related compounds co-extracted from the natural source. fbpharmtech.comgoogle.com The synthesis of reference standards for these impurities is essential because they are often not commercially available. The general process for producing a certified impurity reference standard involves several key steps. fbpharmtech.comenamine.net

First, the structure of the impurity must be identified, often through techniques like HPLC-MS and NMR analysis of the impure aloin sample. Once the structure is known, a synthetic route is designed. enamine.net This can be a significant challenge, especially for complex molecules. The synthesis is typically carried out on a scale sufficient to produce the required amount of the reference standard, which can range from milligrams to grams. fbpharmtech.com

After synthesis, the compound must be rigorously purified. High-performance liquid chromatography (HPLC) is a common method for purification, including preparative-HPLC and chiral separation if necessary, to achieve the high purity required for a reference standard (often >95%). fbpharmtech.comgoogle.com

The final and most critical step is the comprehensive characterization and certification of the reference standard. fbpharmtech.com A detailed certificate of analysis is generated, which confirms the structure and purity of the compound. This involves a battery of analytical techniques, which may include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC) to assess purity. scirp.orgnih.gov

Elemental Analysis (CHN analysis) to confirm the elemental composition.

Karl Fischer titration to determine water content.

Thermogravimetric Analysis (TGA) to assess thermal stability and volatile content. fbpharmtech.com

While specific synthetic pathways for individual aloin impurities are not widely published, the methods for purifying aloin to a high degree, such as through recrystallization or column chromatography, are relevant to obtaining pure reference materials. google.comgoogle.com For instance, patents describe methods to obtain aloin with a purity of 95% or higher, which is the level required for a reference standard. google.com

Emerging Research Frontiers and Advanced Methodologies for Aloinum

Systems Biology Approaches in Aloinum Research (e.g., Multi-Omics Data Integration)

Systems biology approaches, which aim to understand biological systems as integrated networks rather than isolated components, are beginning to be applied in aloin (B1665253) research. This field leverages data from various "omics" disciplines, such as genomics, proteomics, and metabolomics, to construct comprehensive models of biological processes. uni-ulm.degatech.edunih.gov

One study exploring the mechanism of aloin in ameliorating combined allergic rhinitis and asthma syndrome (CARAS) utilized network pharmacology, a method rooted in systems biology theory. frontiersin.org This research integrated multi-directional pharmacology, genomics, and proteomics data to analyze the complex "drug-gene-target-disease" network related to aloin's effects on CARAS. frontiersin.org Through protein interaction network topology analysis and KEGG enrichment analysis, the study suggested that aloin might exert its effects on CARAS via the MAPK pathway. frontiersin.orgresearchgate.net Experimental validation in a CARAS mouse model supported these findings, showing that aloin treatment reversed elevated levels of phosphorylated proteins in the MAPK signaling pathway. frontiersin.org

While comprehensive multi-omics data integration studies specifically focused on aloin are still emerging, the application of network pharmacology demonstrates the potential of systems biology to unravel the intricate molecular mechanisms underlying aloin's biological activities. The integration of diverse omics datasets could provide a more holistic understanding of how aloin interacts with biological systems at multiple levels. arxiv.orgmedrxiv.org

Advanced Imaging Techniques for Aloinum Distribution and Cellular Localization

Advanced imaging techniques are crucial for visualizing the distribution of compounds within biological matrices and determining their precise cellular and subcellular localization. These techniques offer insights into the pharmacokinetics and pharmacodynamics of natural products like aloin at a microscopic level. researchgate.netdigitalclassicist.orgdvrphx.com

Research on the production and accumulation of aloin in Aloe arborescens leaves has employed transmission electron microscopy (TEM) with ultracytochemical localization methods. oup.com Using a lead acetate (B1210297) precipitate method, aloin was localized within the plant cells. oup.com The study revealed that aloin is produced in the plastids of assimilating tissue, transported through the plastid membrane to the endoplasmic reticulum (ER), and then enveloped in vesicles by the ER. oup.com These vesicles fuse with the plasmalemma, releasing their contents into the apoplast, eventually reaching the vascular bundle sheath. oup.com Within the vascular bundle sheath cells, aloin is transported via ER vesicles and plasmodesmata to the cytoplasm of aloin-producing cells, where it is ultimately stored in the vacuole. oup.com

While studies directly imaging aloin localization in animal or human cells using advanced techniques like confocal microscopy or fluorescence imaging are less common in the provided results, research on related compounds like aloe-emodin (B1665711) (AE) offers insights into potential methodologies. Confocal microscopy has been used to detect the subcellular localization of AE in cancer cells, leveraging AE's intrinsic green fluorescence. researchgate.netaacrjournals.org This imaging revealed AE localization in mitochondria and the endoplasmic reticulum. researchgate.net These examples suggest that advanced fluorescence-based imaging techniques could potentially be adapted or developed to study the cellular and subcellular distribution of aloin in various biological contexts, possibly through the use of fluorescent tags or by exploiting any intrinsic fluorescence properties of aloin or its metabolites.

Artificial Intelligence and Machine Learning in Aloinum Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing various aspects of drug discovery and development, from identifying potential drug candidates to predicting their properties and optimizing synthesis routes. roche.commednexus.orgdrughunter.com While the direct application of AI and ML specifically for the discovery of aloin itself is not a primary focus of current research given its known natural origin, these technologies hold promise for understanding aloin's interactions, identifying novel aloin-like compounds with improved properties, and predicting its efficacy or potential targets. farmaceut.org

The broader field of drug discovery is increasingly leveraging AI and ML to analyze large datasets, identify patterns, and build predictive models. roche.commednexus.orgdrughunter.com For instance, ML models have been used in related areas, such as forecasting asthma exacerbations, a condition where aloin's effects have been studied. researchgate.net Although this is an application of ML in a disease context rather than aloin discovery, it highlights the increasing integration of AI/ML in research relevant to natural compounds and their therapeutic potential. The mention of AI, ML, and deep learning methods enabling developments in drug discovery within a document discussing aloin suggests that these technologies are part of the research landscape where aloin is being investigated. farmaceut.org

Future research could potentially utilize AI and ML to:

Analyze structure-activity relationships of aloin and its derivatives to design novel compounds with enhanced therapeutic effects or reduced undesirable properties.

Predict potential protein targets or pathways modulated by aloin based on its chemical structure and existing biological data.

Integrate complex biological data from systems biology studies to build predictive models of aloin's effects on cellular networks.

Screen large databases of natural compounds or synthetic molecules to identify novel candidates with structural similarities or predicted biological activities akin to aloin.

The application of AI and ML in aloin research is likely to grow as these technologies become more integrated into natural product discovery and characterization pipelines.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and quantifying Aloinum from plant matrices, and how can purity be validated?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 296 nm for quantification, coupled with mass spectrometry (LC-MS) for structural confirmation . Validate purity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to ensure absence of anthraquinone derivatives like aloe-emodin. Include calibration curves using certified reference materials and report recovery rates (±5% acceptable variance) .

Q. How should researchers design in vitro experiments to assess Aloinum’s antioxidant activity while minimizing confounding variables?

- Methodological Answer : Employ the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay with controlled pH (7.4) and temperature (37°C). Normalize results against ascorbic acid as a positive control. Replicate experiments in triplicate and account for solvent interference (e.g., ethanol vs. DMSO) by including vehicle-only controls .

Q. What are the critical parameters for ensuring reproducibility in Aloinum toxicity studies using animal models?

- Methodological Answer : Follow OECD Guideline 423 for acute oral toxicity, specifying strain (e.g., Sprague-Dawley rats), dose ranges (10–1000 mg/kg), and observation periods (14 days). Document body weight, hematological parameters, and histopathological findings. Pre-register protocols on platforms like Open Science Framework to reduce bias .

Advanced Research Questions

Q. How can contradictory findings about Aloinum’s pro-apoptotic vs. anti-inflammatory effects be resolved in cancer cell lines?